molecular formula C9H7F2N3O B13444268 5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine CAS No. 1151767-59-7

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B13444268
CAS No.: 1151767-59-7
M. Wt: 211.17 g/mol
InChI Key: RWMWNQXLNITZPU-UHFFFAOYSA-N
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Description

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3,5-difluorobenzyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 3,5-difluorobenzyl chloride with hydrazine hydrate to form 3,5-difluorobenzyl hydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. The final step involves cyclization of the dithiocarbazate with an appropriate oxidizing agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzyl derivatives.

Scientific Research Applications

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the presence of the 3,5-difluorobenzyl group plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,5-Dichlorobenzyl)-1,3,4-oxadiazol-2-amine
  • 5-(3,5-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine
  • 5-(3,5-Dibromobenzyl)-1,3,4-oxadiazol-2-amine

Uniqueness

5-(3,5-Difluorobenzyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of fluorine atoms in the benzyl group. Fluorine atoms can significantly alter the chemical and biological properties of a compound, such as increasing its metabolic stability and enhancing its binding affinity to molecular targets. This makes this compound a valuable compound for various research applications.

Properties

CAS No.

1151767-59-7

Molecular Formula

C9H7F2N3O

Molecular Weight

211.17 g/mol

IUPAC Name

5-[(3,5-difluorophenyl)methyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C9H7F2N3O/c10-6-1-5(2-7(11)4-6)3-8-13-14-9(12)15-8/h1-2,4H,3H2,(H2,12,14)

InChI Key

RWMWNQXLNITZPU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)CC2=NN=C(O2)N

Origin of Product

United States

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